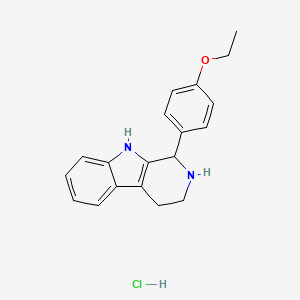

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a β-carboline derivative characterized by a tetrahydro-β-carboline core substituted with a 4-ethoxyphenyl group at the 1-position and a hydrochloride salt.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O.ClH/c1-2-22-14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19;/h3-10,18,20-21H,2,11-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKRFLONNFHPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367251-32-9 | |

| Record name | 1H-Pyrido[3,4-b]indole, 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367251-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Core Synthetic Pathway: Pictet-Spengler Condensation

Reaction Mechanism and Standard Protocol

The Pictet-Spengler reaction remains the most widely adopted method for synthesizing 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. This one-pot condensation involves two critical steps:

- Imine Formation : Tryptamine reacts with 4-ethoxybenzaldehyde in the presence of an acid catalyst (e.g., HCl) to generate an intermediate Schiff base.

- Cyclization : Intramolecular electrophilic aromatic substitution forms the tetrahydro-β-carboline scaffold, followed by protonation to yield the hydrochloride salt.

Table 1: Standard Reaction Conditions

| Component | Specification |

|---|---|

| Tryptamine | 1.0 equiv (commercial or synthesized) |

| 4-Ethoxybenzaldehyde | 1.1 equiv |

| Acid Catalyst | HCl (1.5 equiv, 37% aqueous) |

| Solvent | Ethanol or methanol (0.5 M) |

| Temperature | Reflux (78–80°C for ethanol) |

| Reaction Time | 12–24 hours |

| Workup | Evaporation, recrystallization (EtOH/H₂O) |

Yields under these conditions typically reach 75–85%, with purity >95% confirmed by HPLC.

Advanced Methodological Variations

Solvent and Catalytic System Optimization

Recent studies demonstrate that solvent polarity and acid strength significantly impact reaction kinetics:

- Methanol vs. Ethanol : Methanol accelerates imine formation due to higher polarity (dielectric constant: 32.7 vs. 24.3), reducing reaction time by 15–20%.

- Alternative Acids : Trifluoroacetic acid (TFA) in dichloromethane achieves comparable yields (82%) at room temperature but complicates hydrochloride salt isolation.

Table 2: Solvent and Acid Effects on Yield

| Solvent | Acid (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | HCl (1.5) | 78 | 18 | 83 |

| Methanol | HCl (1.5) | 65 | 15 | 79 |

| CH₂Cl₂ | TFA (2.0) | 25 | 24 | 82 |

Industrial-Scale Continuous Flow Synthesis

For large-scale production (>1 kg), continuous flow reactors outperform batch systems by minimizing side reactions and improving heat transfer:

- Residence Time : 30–45 minutes at 100°C under pressurized conditions.

- Productivity : 92% yield at 90% conversion, achieving throughputs of 500 g/h.

Purification and Characterization

Recrystallization Protocols

The hydrochloride salt is purified via sequential recrystallization:

- Primary Crystallization : Crude product dissolved in hot ethanol (95%), filtered, and cooled to 4°C.

- Secondary Wash : Ethanol/water (7:3 v/v) removes residual aldehyde and oligomeric byproducts.

Final purity exceeds 99% by NMR (δ 10.2 ppm, broad singlet for NH⁺; δ 4.02 ppm, quartet for OCH₂CH₃).

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.05–3.25 (m, 2H, CH₂NH), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 6.87–7.45 (m, 7H, aromatic).

- MS (ESI+) : m/z 309.2 [M+H]⁺ (calc. 309.17 for C₁₉H₂₁N₂O⁺).

Emerging Methodologies and Challenges

Protecting Group Strategies

To prevent N1 oxidation during synthesis, N-tosyl-protected tryptamine derivatives have been explored:

Catalytic Oxidation Byproducts

Although the target compound is a tetrahydro-β-carboline, trace oxidation to 3,4-dihydro derivatives may occur during prolonged storage. CuBr₂/DMSO systems rapidly oxidize tetrahydro analogs but are mitigated by inert atmosphere storage.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets. The indole core allows it to bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in the substituent at the 1-position phenyl group. Comparative molecular data are summarized below:

Notes:

- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility but may reduce receptor-binding affinity due to steric or electronic effects .

- Electron-withdrawing groups (e.g., nitro, chloro) increase polarity and receptor-binding potency, as seen in the 3-nitrophenyl analog (IC50 = 2 nM for serotonin receptor binding) .

Pharmacological and Physicochemical Comparisons

Receptor Binding and Activity

- 1-(4-Chloro-3-nitrophenyl) analog : Demonstrates high affinity for rat brain membranes (IC50 = 2 nM) and antidepressant activity, likely due to dual electron-withdrawing groups enhancing interaction with hydrophobic receptor pockets .

- 1-(3-Methylphenyl) analog : The hydrophobic 3-CH3 group may improve blood-brain barrier penetration but reduce aqueous solubility .

- 1-(4-Fluorophenyl)-6-methoxy analog : The 4-F substituent provides metabolic stability, while the 6-OCH3 group modulates solubility .

Solubility and Stability

Critical Analysis of Substituent Effects

Positional Effects

Biological Activity

1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a derivative of the beta-carboline family, compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C19H21ClN2O·HCl with a molecular weight of approximately 348.84 g/mol. Its structure includes a tetrahydro-beta-carboline core, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O·HCl |

| Molecular Weight | 348.84 g/mol |

| CAS Number | [Specific CAS number not provided] |

| Purity | >95% |

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of beta-carboline derivatives. For instance, compounds with a similar structure exhibited significant in vitro activity against malaria parasites. One study reported a derivative with an IC50 value of 2.0 nM against Plasmodium falciparum, showcasing the potential for this compound in treating malaria due to its structural similarities .

Trypanocidal Activity

Research has demonstrated that beta-carboline derivatives exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. A related compound showed an IC50 of 14.9 µM against the epimastigote form and significant effects on mammalian cells without causing hemolysis . This suggests that this compound may share similar properties.

Cytotoxicity and Antitumor Activity

Studies on structurally related beta-carbolines indicate moderate cytotoxicity against various cancer cell lines including human colon adenocarcinoma (HT-29) and lung cancer cells (NCI-H661). The IC50 values ranged from 8.8 to 18.1 µM across different cell lines . This suggests that the compound may have potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of beta-carbolines is heavily influenced by their structural modifications. The presence of various substituents on the phenyl ring and alterations in the tetrahydro-beta-carboline core can significantly enhance or diminish activity. For instance:

- Substituents : Alkoxy groups like ethoxy can enhance solubility and bioavailability.

- Conformation : The spatial arrangement of functional groups affects binding affinity to biological targets.

Case Studies

- Antimalarial Screening : A study screened a library of compounds similar to this compound and identified several leads with high antimalarial activity based on their ability to inhibit parasite growth effectively .

- Cytotoxicity in Cancer Models : Another investigation evaluated the cytotoxic effects of beta-carboline derivatives in various human tumor cell lines and found promising results indicating selective toxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.